Bicyclo[2.2.1]heptane-2,7-diol
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Overview
Description
Bicyclo[2.2.1]heptane-2,7-diol: is a bicyclic organic compound with the molecular formula C_10H_18O_2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to the carbon atoms of the bicyclic structure. This compound is known for its unique structural features and its applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of bicyclo[2.2.1]hept-2-ene . The reaction proceeds with the addition of borane (BH_3) followed by oxidation with hydrogen peroxide (H_2O_2) and sodium hydroxide (NaOH).
Reduction of Ketones: Another method involves the reduction of bicyclo[2.2.1]heptane-2,7-dione using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Industrial Production Methods: The industrial production of This compound typically involves large-scale hydroboration-oxidation reactions, optimized for efficiency and yield. The process is carried out under controlled conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form bicyclo[2.2.1]heptane-2,7-dione using oxidizing agents like potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4).
Reduction: Reduction reactions can convert bicyclo[2.2.1]heptane-2,7-dione back to This compound using reducing agents such as LiAlH_4 or NaBH_4.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO_4, H_2CrO_4, H_2O_2, NaOH
Reduction: LiAlH_4, NaBH_4
Substitution: Acyl chlorides, alkyl halides, pyridine
Major Products Formed:
Oxidation: Bicyclo[2.2.1]heptane-2,7-dione
Reduction: this compound
Substitution: Ethers, esters
Scientific Research Applications
Chemistry: Bicyclo[2.2.1]heptane-2,7-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-2,7-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds, which can influence the compound's biological activity. The exact mechanisms may vary depending on the specific application and context.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dione
Bicyclo[2.2.1]heptane-2,5-dione
Bicyclo[2.2.1]heptane-2-ol
Uniqueness: Bicyclo[2.2.1]heptane-2,7-diol is unique due to its specific placement of hydroxyl groups on the bicyclic structure, which influences its reactivity and applications compared to other similar compounds.
Properties
CAS No. |
5888-34-6 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,7-diol |
InChI |
InChI=1S/C7H12O2/c8-6-3-4-1-2-5(6)7(4)9/h4-9H,1-3H2 |
InChI Key |
PRUUDNOIZWXFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2O)O |
Origin of Product |
United States |
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